4-Bromo-2-fluoro-1-(2-isocyanatoethyl)benzene
Overview
Description
4-Bromo-2-fluoro-1-(2-isocyanatoethyl)benzene is a chemical compound with the molecular formula C9H7BrFNO . It is used in various chemical reactions and has several properties that make it useful in a variety of applications .
Molecular Structure Analysis
The 4-bromo-1-fluoro-2-(2-isocyanatoethyl)benzene molecule contains a total of 20 bond(s). There are 13 non-H bond(s), 8 multiple bond(s), 3 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), and 1 six-membered ring(s) .Chemical Reactions Analysis
While specific chemical reactions involving 4-Bromo-2-fluoro-1-(2-isocyanatoethyl)benzene are not detailed in the searched resources, similar compounds like 4-Bromofluorobenzene are known to be standard substrates for cross-coupling reactions .Scientific Research Applications
1. Pd-Catalyzed Direct Arylations of Heteroarenes
- Summary of Application: This research involves the use of palladium-catalyzed direct arylations of heteroarenes with polyfluoroalkoxy-substituted bromobenzenes . This method is used to create polyfluoroalkoxy-containing arylated heteroaromatics .
- Methods of Application: The reaction involves the use of di-, tri- and tetra-fluoroalkoxy-substituted bromobenzenes in the direct arylation of 5-membered ring heteroarenes using palladium catalysis . Only 1 mol% of Pd(OAc) 2 catalyst with KOAc as an inexpensive base is used .
- Results or Outcomes: High yields in arylated heteroarenes were obtained . The major side-products of the reaction are HBr/KOAc .
2. Synthesis of Tetrasubstituted Alkenes
- Summary of Application: 2-Bromo-4-fluoro-1-iodobenzene is used in the synthesis of tetrasubstituted alkenes by stereo- and regioselective stannyllithiation of diarylacetylenes .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The specific results or outcomes are not detailed in the source .
3. Synthesis of Anti-Inflammatory Agents
- Summary of Application: 4-Bromo-1-fluoro-2-nitrobenzene is used in the synthesis of anti-inflammatory agents .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The specific results or outcomes are not detailed in the source .
4. Synthesis of Biaryl Intermediates
- Summary of Application: 4-Bromo-2-fluorobenzoic acid may be used in the synthesis of biaryl intermediates by palladium-mediated coupling with various aryl boronic acids .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The specific results or outcomes are not detailed in the source .
5. Synthesis of Polyfluoroalkoxy-Substituted Bromobenzenes
- Summary of Application: This research involves the synthesis of polyfluoroalkoxy-substituted bromobenzenes . These compounds are used in the direct arylation of 5-membered ring heteroarenes using palladium catalysis .
- Methods of Application: The reaction involves the use of di-, tri- and tetra-fluoroalkoxy-substituted bromobenzenes . Only 1 mol% of Pd(OAc) 2 catalyst with KOAc as an inexpensive base is used .
- Results or Outcomes: High yields in arylated heteroarenes were obtained . The major side-products of the reaction are HBr/KOAc .
6. Precursor to Pharmaceuticals and Agrochemicals
- Summary of Application: 4-Fluorobromobenzene, a compound similar to “4-Bromo-2-fluoro-1-(2-isocyanatoethyl)benzene”, is used as a precursor to some pharmaceuticals, as an agrochemical intermediate, and in organic synthesis .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The specific results or outcomes are not detailed in the source .
7. Synthesis of Polyfluoroalkoxy-Substituted Bromobenzenes
- Summary of Application: This research involves the synthesis of polyfluoroalkoxy-substituted bromobenzenes . These compounds are used in the direct arylation of 5-membered ring heteroarenes using palladium catalysis .
- Methods of Application: The reaction involves the use of di-, tri- and tetra-fluoroalkoxy-substituted bromobenzenes . Only 1 mol% of Pd(OAc) 2 catalyst with KOAc as inexpensive base is used .
- Results or Outcomes: High yields in arylated heteroarenes were obtained . The major side-products of the reaction are HBr/KOAc .
8. Precursor to Pharmaceuticals and Agrochemicals
- Summary of Application: 4-Fluorobromobenzene, a compound similar to “4-Bromo-2-fluoro-1-(2-isocyanatoethyl)benzene”, is used as a precursor to some pharmaceuticals, as an agrochemical intermediate, and in organic synthesis .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The specific results or outcomes are not detailed in the source .
properties
IUPAC Name |
4-bromo-2-fluoro-1-(2-isocyanatoethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrFNO/c10-8-2-1-7(9(11)5-8)3-4-12-6-13/h1-2,5H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCBICGUUADFYNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)CCN=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-fluoro-1-(2-isocyanatoethyl)benzene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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